molecular formula C15H16N6O2 B2818689 N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1070806-93-7

N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2818689
CAS No.: 1070806-93-7
M. Wt: 312.333
InChI Key: WCYIXXQQKVERNS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic organic compound characterized by a triazolo-pyrimidinone core fused with an acetamide moiety. The structure includes a 3,4-dimethylphenyl group attached to the acetamide nitrogen and a methyl substituent on the triazole ring. Its design combines features of triazolopyrimidine and arylacetamide scaffolds, which are common in herbicides, fungicides, and enzyme inhibitors .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-9-4-5-11(6-10(9)2)17-12(22)7-21-8-16-14-13(15(21)23)18-19-20(14)3/h4-6,8H,7H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYIXXQQKVERNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring system.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, where a suitable dimethylphenyl derivative reacts with the triazolopyrimidine intermediate.

    Acetylation: The final step involves the acetylation of the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, as listed in , share key motifs but exhibit distinct functional properties. Below is a detailed comparison:

N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide (Oxadixyl)

  • Structure : Features a dimethylphenyl group and an oxazolidinyl ring linked via methoxyacetamide.
  • Use : Fungicide targeting Oomycetes (e.g., Phytophthora spp.) by inhibiting RNA polymerase .
  • Comparison: Unlike the target compound, oxadixyl’s oxazolidinyl moiety and methoxy group enhance its systemic activity and solubility.

N-(2,6-Difluorophenyl)-5-Methyl(1,2,4)Triazolo(1,5-a)Pyrimidine-2-Sulfonamide (Flumetsulam)

  • Structure : Combines a triazolopyrimidine core with a sulfonamide group and difluorophenyl substituent.
  • Use : Herbicide inhibiting acetolactate synthase (ALS) in broadleaf weeds .
  • Comparison : The target compound’s acetamide linkage and dimethylphenyl group may reduce ALS inhibition efficacy compared to flumetsulam’s sulfonamide, which is critical for herbicidal activity.

Triaziflam

  • Structure: Triazine derivative with a phenoxyethylamine chain and fluoro-methyl substituents.
  • Use : Herbicide targeting cellulose biosynthesis in grasses .
  • Comparison: Triaziflam’s triazine core operates via a distinct mode of action (cellulose inhibition) compared to the triazolo-pyrimidinone in the target compound, which may interact with enzymes like kinases or proteases.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Primary Use Mechanism (Inferred)
Target Compound Triazolo-pyrimidinone + acetamide 3,4-Dimethylphenyl, methyl-triazole Undocumented (Potential agrochemical) Enzyme inhibition (e.g., kinases)
Oxadixyl Oxazolidinyl + methoxyacetamide 2,6-Dimethylphenyl Fungicide RNA polymerase inhibition
Flumetsulam Triazolopyrimidine + sulfonamide 2,6-Difluorophenyl Herbicide ALS enzyme inhibition
Triaziflam Triazine + phenoxyethylamine Fluoro-methyl groups Herbicide Cellulose biosynthesis inhibition

Research Implications and Gaps

Key research priorities include:

Mode of Action Studies : Testing interactions with ALS, kinases, or other targets.

Bioactivity Screening : Evaluating herbicidal, fungicidal, or pharmacological activity.

Pharmacokinetics : Assessing the impact of the 3,4-dimethylphenyl group on lipophilicity and bioavailability compared to analogs like oxadixyl .

Biological Activity

N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆N₆O₂
  • Molecular Weight : 312.33 g/mol
  • CAS Number : 1070806-93-7

The structure of this compound includes a triazole and pyrimidine moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The triazole ring enhances binding affinity to enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors that regulate apoptosis and cell survival pathways.

Anticancer Activity

Research indicates that derivatives of triazole and pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-70.0098
Compound BA5490.015
This compoundMCF-7TBDCurrent Study

Case Studies

  • Study on Antitumor Activity :
    A recent study evaluated the effectiveness of a series of triazole derivatives against breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited potent cytotoxic effects with IC50 values in the nanomolar range. The study emphasized the importance of structural modifications in enhancing biological activity.
  • Mechanistic Insights :
    Another investigation focused on the mechanisms by which triazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways and inhibit anti-apoptotic proteins like Bcl-2. This suggests that the compound may function as a dual inhibitor targeting both proliferation and survival pathways in cancer cells.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, starting with the formation of the triazolopyrimidine core. Key steps include:

  • Core formation : Cyclocondensation of hydrazine derivatives with substituted pyrimidines under reflux in acetic acid .
  • Functionalization : Introduction of the 3,4-dimethylphenyl acetamide moiety via coupling reactions using reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF at 0–5°C .
  • Thioether/acylation : Thiolation or acylation steps with controlled temperatures (e.g., 70–100°C) and solvents like dichloromethane or ethanol . Optimization : Use gradient HPLC to monitor intermediates, and employ catalysts (e.g., triethylamine) to enhance reaction efficiency. Adjust solvent polarity and temperature to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming molecular structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent integration and spatial arrangement (e.g., aromatic protons at δ 6.6–8.3 ppm for triazolopyrimidine) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1} for the acetamide group) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ ion matching theoretical mass) .

Q. What initial in vitro assays are recommended to assess the compound’s biological activity, particularly enzyme interactions?

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., CDK2/cyclin E) using fluorescence polarization or ADP-Glo™ kits. IC50_{50} values can indicate potency .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) to measure binding affinity (Ki_i) for targets like GPCRs .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at 10–100 μM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacokinetic properties?

  • Systematic Substituent Variation : Replace the 3-methyl group on the triazolo ring with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., Cl, F) to modulate lipophilicity and metabolic stability .
  • Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses with target enzymes and guide functional group modifications .
  • In Vitro ADME Profiling : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation) to prioritize analogs .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (LC-MS/MS quantification) with target engagement (e.g., biomarker modulation in tumor xenografts) .
  • Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct target binding when cellular assays show discordance .
  • Metabolite Identification : Use high-resolution LC-MS to detect active metabolites that may contribute to in vivo efficacy missed in vitro .

Q. What strategies enhance target selectivity while minimizing off-target effects?

  • Proteome-Wide Profiling : Use affinity-based chemoproteomics (e.g., kinobeads) to identify off-target interactions .
  • Selective Functionalization : Introduce steric hindrance (e.g., ortho-substituted aryl groups) to block access to non-target binding pockets .
  • Prodrug Design : Mask reactive groups (e.g., ester prodrugs) to reduce off-target activity until site-specific activation .

Methodological Notes

  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves and statistical validation (p < 0.05 via ANOVA) .
  • Contradiction Management : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. enzymatic assays) and replicate studies across independent labs .

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